molecular formula C15H23BO3 B1455074 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane CAS No. 1374430-02-0

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Cat. No. B1455074
M. Wt: 262.15 g/mol
InChI Key: APYMSUVACVNTKB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, also known as 4,4,5,5-TMPPDB, is a boron-containing organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and has been studied for its potential uses in drug development and medical applications.

Scientific Research Applications

Synthesis and Material Development

A variety of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These derivatives, including the 4-propoxyphenyl variant, have been utilized in the development of boron-containing stilbene derivatives and boron-capped polyenes. These compounds show promise in the creation of new materials for technologies like Liquid Crystal Displays (LCDs) and have potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Chemical Synthesis and Reactions

Research has shown that this chemical can undergo various reactions, including with ketene silyl acetals and allylborolanes, leading to the production of delta-hydroxyesters. This process demonstrates the compound's versatility as a reagent in organic synthesis (Shimizu et al., 2010).

Electrochemical Applications

Studies have been conducted on the electrochemical properties and reactions of sulfur-containing organoboron compounds, including those similar to 4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. These studies provide insights into the electrochemical behavior of these compounds, which is crucial for applications in electronic and energy-related fields (Tanigawa et al., 2016).

Biomedical Research

In biomedical research, derivatives of this compound have been synthesized and tested for their inhibitory effects on lipogenesis in mammalian hepatocytes. These studies are integral to developing new lipid-lowering drugs (Das et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYMSUVACVNTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shi, M Liang, L Wang, H Han, L You… - ACS Applied Materials …, 2013 - ACS Publications
Two ruthenium complexes featuring bulky ancillary ligands, XS48 and XS49, were synthesized and studied as dyes in dye-sensitized solar cells (DSCs). Both dyes exhibit higher solar-…
Number of citations: 46 pubs.acs.org

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